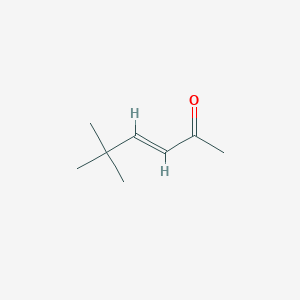
(E)-5,5-dimethylhex-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethylhex-3-en-2-one is an organic compound with the molecular formula C8H14O. It is a ketone characterized by a double bond between the third and fourth carbon atoms and two methyl groups attached to the fifth carbon atom. This compound is also known by its IUPAC name, (3E)-5,5-dimethyl-3-hexen-2-one .
準備方法
Synthetic Routes and Reaction Conditions
5,5-Dimethylhex-3-en-2-one can be synthesized through various organic reactions. One common method involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone structure. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 5,5-dimethylhex-3-en-2-one may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
5,5-Dimethylhex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the carbonyl carbon or the double bond.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with 5,5-dimethylhex-3-en-2-one under mild to moderate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5,5-Dimethylhex-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and natural product synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 5,5-dimethylhex-3-en-2-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
類似化合物との比較
Similar Compounds
4-Ethyl-5,5-dimethylhex-3-en-2-one: Similar structure with an ethyl group at the fourth carbon.
2,5-Dimethylhex-3-ene-2,5-diol: Contains hydroxyl groups instead of a carbonyl group.
5-Methylhex-3-en-2-one: Lacks one of the methyl groups at the fifth carbon.
Uniqueness
5,5-Dimethylhex-3-en-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of two methyl groups at the fifth carbon enhances its steric hindrance and influences its reactivity compared to similar compounds .
特性
CAS番号 |
20859-11-4 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC名 |
(E)-5,5-dimethylhex-3-en-2-one |
InChI |
InChI=1S/C8H14O/c1-7(9)5-6-8(2,3)4/h5-6H,1-4H3/b6-5+ |
InChIキー |
JKFZQQCNCCECKX-AATRIKPKSA-N |
異性体SMILES |
CC(=O)/C=C/C(C)(C)C |
正規SMILES |
CC(=O)C=CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















